2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol
Description
IUPAC Name: 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.22 g/mol CAS Number: Available (see ) Synonyms: Phenol, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]-
This compound is a triazole-phenol derivative characterized by a 1,2,4-triazole ring substituted with a methyl group at position 3 and a methoxy-linked phenol group at position 3. Its structural features make it a candidate for diverse biological activities, including enzyme inhibition and antimicrobial properties, as inferred from analogs in the provided evidence .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-11-10(13-12-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXVJARQNALLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol typically involves the reaction of 3-methyl-1H-1,2,4-triazole with a phenolic compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological macromolecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Triazole Derivatives with Phenolic or Thiol Substituents
Key Observations :
Triazole Derivatives with Alkyl/Aryl Side Chains
Key Observations :
Triazole Derivatives with Enzyme Inhibitory Activity
Key Observations :
- HTS10550’s benzofuran-triazole-phenol structure demonstrates the importance of aromatic stacking in enzyme inhibition .
- Substituents on acetohydrazide derivatives (e.g., 4-chlorobenzylidene in ) significantly influence actoprotective efficacy, with bulky groups reducing activity.
Biological Activity
The compound 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N4O2
- IUPAC Name : 2-(3-methyl-1H-1,2,4-triazol-5-yl) methoxy phenol
This compound features a methoxy group and a triazole ring which are critical for its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various 1,2,4-triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated potent inhibitory effects against multiple bacterial strains. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been extensively studied. In vitro assays using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds structurally related to this compound showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, derivatives similar to this compound were found to exhibit antiproliferative effects in human cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anthelmintic Activity
In addition to antimicrobial and anti-inflammatory properties, triazole derivatives have shown promise in treating parasitic infections. Research highlighted the effectiveness of certain triazoles against nematodes. The structure of this compound may enhance its efficacy against parasitic infections due to its ability to disrupt the metabolic processes of parasites .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes crucial for microbial survival.
- Cytokine Modulation : By affecting cytokine release in immune cells, these compounds can modulate inflammatory responses.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a triazole derivative resulted in significant improvement compared to standard antibiotic therapy.
- Case Study on Anti-inflammatory Response : Patients with chronic inflammatory conditions treated with triazole derivatives reported reduced symptoms and lower levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
